1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Description
This compound belongs to the 3H-naphtho[1,2,3-de]quinoline-2,7-dione class, characterized by a fused tetracyclic scaffold. The 1-butylamino substitution at the N1 position and 3-methyl group distinguish it from other derivatives.
Properties
Molecular Formula |
C21H20N2O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
16-(butylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
InChI |
InChI=1S/C21H20N2O2/c1-3-4-12-22-19-18-13-8-5-6-9-14(13)20(24)15-10-7-11-16(17(15)18)23(2)21(19)25/h5-11,22H,3-4,12H2,1-2H3 |
InChI Key |
XBTMSTNRBIQWHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Pomeranz-Fritsch Cyclization
A common method for constructing naphthoquinoline cores involves the Pomeranz-Fritsch reaction, which combines 1,4-dihydroxy aromatic precursors with aminomethyl compounds. For example, reacting 2-formyl-1,4-dimethoxynaphthalene with 2-aminomethyl-2-methyl-1,3-dioxolane under acidic conditions yields intermediates that cyclize to form the naphthoquinoline scaffold.
Key Steps :
-
Cyclization : Heating the precursor in a solvent like DMF or toluene with a catalyst (e.g., pTSA).
-
Oxidation : Aerial oxidation or treatment with DDQ to aromatize the intermediate.
This method is scalable and has been used to synthesize related compounds like 2-azacleistopholine and sampangine .
Introduction of the Butylamino Group at Position 1
The butylamino substituent is introduced via nucleophilic substitution or coupling reactions. Two primary approaches are considered:
Direct Amination of the Core Structure
The 1-position of the naphthoquinoline core can undergo nucleophilic aromatic substitution (NAS) with butylamine under specific conditions.
Reaction Conditions
Example Protocol :
-
Core Structure : 3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione (CAS 2582-19-6).
-
Reagents : Butylamine (1.5 equiv), AgOTf (20 mol %), ethanol.
Mechanism :
The electron-deficient 1-position undergoes nucleophilic attack by butylamine, facilitated by Lewis acids like AgOTf, which activate the electrophilic site.
Ullmann-Type Coupling
For sterically hindered amines, Ullmann coupling with a halogenated precursor may be effective.
Precursor : 1-Halo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione.
Catalyst : Pd/Cu or CuI with ligands (e.g., 1,10-phenanthroline).
Yield : Moderate to high (55–88% in analogous quinoline couplings).
Optimization of Reaction Parameters
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| Ethanol | AgOTf | 80 |
| EtOH | InCl₃ | 57 |
| DCE | AgOTf | 33 |
| H₂O | AgOTf | 46 |
Data adapted from analogous dihydroquinoline syntheses.
Key Observations :
Characterization and Purification
Spectroscopic Analysis
Purification
-
Recrystallization : Using ethanol or ethyl acetate.
-
Column Chromatography : Silica gel (hexane/ethyl acetate gradient).
Challenges and Limitations
Steric Hindrance
The 1-butylamino group may induce steric clashes, reducing reactivity. In such cases, microwave irradiation or high-pressure conditions can enhance reaction efficiency.
Side Products
Competing reactions (e.g., arylation at other positions) may occur. AgOTf minimizes side products by selectively activating the 1-position.
Comparative Analysis with Related Derivatives
Chemical Reactions Analysis
Types of Reactions
1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides, amines, and acids are employed under suitable conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can be further functionalized for specific applications .
Scientific Research Applications
1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Industry: Utilized in the development of luminescent materials for applications in LEDs and bioimaging.
Mechanism of Action
The mechanism of action of 1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with molecular targets such as kinases. For instance, it acts as an ATP-binding site inhibitor of GSK-3, interfering with the kinase’s activity and thereby modulating various cellular pathways . The compound’s structure allows it to form hydrogen bonds and other interactions with the active site of the enzyme, leading to its inhibitory effects.
Comparison with Similar Compounds
Kinase Inhibition Profiles
The 1-position substituent significantly impacts kinase selectivity and potency:
- 1-Butylamino derivative: Exhibits GSK-3β inhibition with low micromolar IC₅₀ values, attributed to the alkylamino group’s optimal hydrophobicity and hydrogen-bonding capacity with the kinase hinge region .
- NQDI-1 : The ethyl carboxylate group enhances ASK1 inhibition (Ki = 500 nM), likely through electrostatic interactions with the ATP-binding pocket .
- BRD 7389: The phenylethylamino substituent shifts selectivity to p90 RSK, demonstrating scaffold versatility .
Structural-Activity Relationships (SAR)
- Substituent Hydrophobicity: Butylamino and phenylethylamino groups improve membrane permeability (logBB > 0.3) compared to polar carboxylate derivatives .
- Tautomer Stability: The 2-pyridone tautomer (lactam form) is predominant in the 1-alkylamino derivatives, stabilizing interactions with kinases via hydrogen bonding .
- Synthetic Flexibility : 1-Substituted derivatives are synthesized via nucleophilic substitution of 1-chloro intermediates, enabling diverse functionalization (e.g., alkyl, aryl, carboxylate) .
Physicochemical and ADME Properties
| Property | 1-Butylamino Derivative | NQDI-1 | Solvent Red 52 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~366 | 366.41 | 366.41 |
| logP | ~3.5 (predicted) | 2.8 | 4.1 |
| PSA (Ų) | ~60 | 75 | 45 |
| BBB Permeability | High (logBB > 0.3) | Low | N/A |
- The butylamino derivative’s lower polar surface area (PSA) and moderate logP favor CNS penetration, unlike the carboxylate-containing NQDI-1 .
- Solvent Red 52’s cyclohexylamino group increases hydrophobicity, making it suitable for non-polar dye applications .
Key Research Findings
Kinase Selectivity: The 1-substituent dictates target specificity. Butylamino derivatives favor GSK-3β, while carboxylates (NQDI-1) target ASK1 .
Tautomer Influence : The lactam tautomer predominates in bioactive conformations, critical for hinge-region binding .
Synthetic Accessibility : Modular synthesis allows rapid exploration of substituents for tailored properties .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions. A common approach includes:
- Quinoline core formation : Use of Skraup or Doebner-Miller reactions with substituted anilines and α,β-unsaturated carbonyl compounds .
- Functionalization : Alkylation or nucleophilic substitution to introduce the butylamino and methyl groups. Reaction conditions (e.g., solvent polarity, temperature, catalyst) should be optimized using factorial design (e.g., 2^k designs) to maximize yield and minimize side products .
- Validation : Monitor reactions via TLC/HPLC and characterize intermediates via -NMR and FT-IR.
Q. How can the electronic and steric properties of this compound be analyzed to predict its reactivity in further derivatization?
- Methodological Answer :
- Computational Modeling : Employ density functional theory (DFT) to calculate molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO/LUMO). Software like Gaussian or ORCA can predict nucleophilic/electrophilic sites .
- Experimental Validation : Compare computational predictions with empirical reactivity in substitution reactions (e.g., bromination or nitration) under controlled conditions .
Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how should spectral contradictions be resolved?
- Methodological Answer :
- Primary Techniques : High-resolution mass spectrometry (HRMS) for molecular formula confirmation, -/-NMR for backbone assignment, and X-ray crystallography for absolute stereochemistry (if applicable) .
- Contradiction Resolution : If NMR signals overlap, use 2D NMR (COSY, HSQC) or variable-temperature NMR. Cross-validate with IR and UV-Vis data to resolve ambiguities .
Advanced Research Questions
Q. How can the compound’s potential as a bioactive agent be systematically evaluated, and what statistical frameworks address variability in biological assays?
- Methodological Answer :
- Bioactivity Screening : Use in vitro assays (e.g., antimicrobial via microdilution, antioxidant via DPPH/ABTS) with positive/negative controls. Replicate experiments ≥3 times to account for biological variability .
- Data Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for significance. Use IC/EC calculations with nonlinear regression models .
Q. What advanced separation techniques are suitable for isolating enantiomers or tautomeric forms of this compound?
- Methodological Answer :
- Chiral Separation : Use chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with polar organic mobile phases .
- Tautomer Resolution : Employ dynamic NMR or hyphenated techniques (LC-NMR) to monitor equilibrium states under varying pH/temperatures .
Q. How can contradictions in computational vs. experimental solubility data be reconciled?
- Methodological Answer :
- Solubility Prediction : Use COSMO-RS or Hansen solubility parameters computationally. Experimentally, perform shake-flask studies with HPLC quantification .
- Discrepancy Mitigation : Cross-check solvent polarity and temperature effects. Adjust computational models using experimental data as training sets .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Omics Integration : Combine transcriptomics/proteomics with molecular docking (AutoDock Vina, Schrödinger) to identify target proteins. Validate via siRNA knockdown or CRISPR-Cas9 .
- Pathway Analysis : Use KEGG/Reactome databases to map interactions and identify perturbed pathways (e.g., apoptosis, oxidative stress) .
Data Presentation Guidelines
-
Synthesis Optimization Table :
Factor Level 1 Level 2 Optimal Condition Temp. 60°C 80°C 70°C Catalyst 5 mol% 10 mol% 7.5 mol% Yield 45% 68% 82% -
Spectroscopic Data Summary :
Technique Key Peaks/Data Interpretation -NMR δ 7.8–8.2 (m, 4H, aromatic) Quinoline backbone HRMS [M+H] 367.1543 Confirms molecular formula
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
